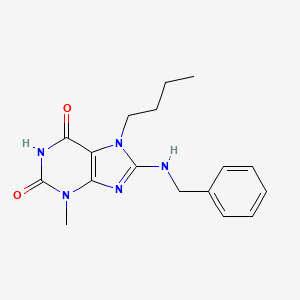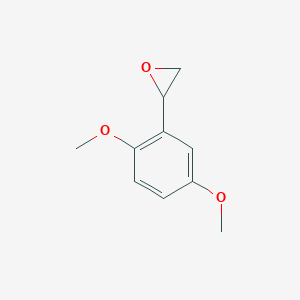
2-(2,5-Dimethoxyphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an oxirane ring. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)oxirane typically involves the epoxidation of 2,5-dimethoxystyrene. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired epoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,5-dimethoxystyrene using molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite. This method offers a more environmentally friendly and efficient approach to large-scale synthesis.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,5-dimethoxyphenyl-1,2-diol.
Reduction: Formation of 2,5-dimethoxyphenyl-1,2-ethanediol.
Substitution: Formation of various substituted 2,5-dimethoxyphenyl derivatives depending on the nucleophile used.
科学研究应用
2-(2,5-Dimethoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed epoxidation reactions and as a substrate for investigating metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of epoxy resins and as a precursor for various fine chemicals.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The molecular targets and pathways involved depend on the specific reaction or application being studied.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)oxirane
- 2-(2,4-Dimethoxyphenyl)oxirane
- 2-(2,5-Dimethoxyphenyl)ethanol
Uniqueness
2-(2,5-Dimethoxyphenyl)oxirane is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups at the 2 and 5 positions can also affect the compound’s electronic properties and steric hindrance, making it distinct from other similar epoxides.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCSATVCNIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)


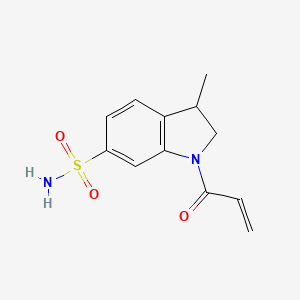
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)
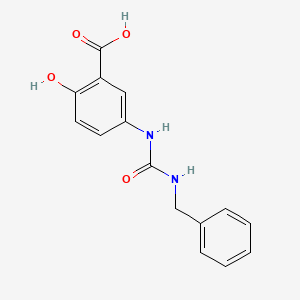
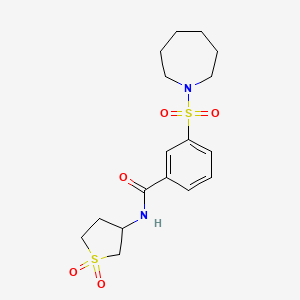

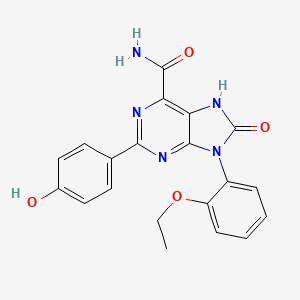
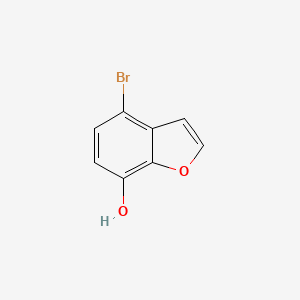
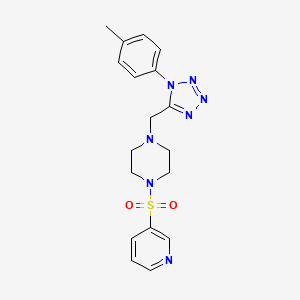
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2505493.png)
